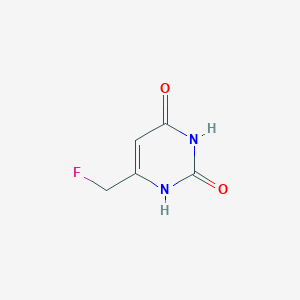
6-(fluoromethyl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(fluoromethyl)-1H-pyrimidine-2,4-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug used to treat various types of cancer, including breast, colon, rectal, stomach, and pancreatic cancer. The drug was first synthesized in the 1950s and has since become one of the most commonly used chemotherapy drugs.
Mecanismo De Acción
5-FU is a prodrug, meaning that it is converted into its active form once it enters the body. The drug is converted into 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits the enzyme thymidylate synthase. Thymidylate synthase is responsible for the synthesis of thymidine, which is a building block of DNA. Inhibition of this enzyme leads to the depletion of thymidine, which in turn leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-FU has a number of biochemical and physiological effects on the body. The drug is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 10-20 minutes, which means that it must be given continuously or in high doses to be effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-FU in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, one limitation is that the drug is toxic and can have off-target effects on non-cancerous cells.
Direcciones Futuras
There are several future directions for research on 5-FU. One direction is to explore the use of the drug in combination with other chemotherapy drugs or targeted therapies. Another direction is to investigate the use of 5-FU in combination with immunotherapy, which has shown promise in treating various types of cancer. Finally, there is a need for research on the development of new drugs that are more effective and less toxic than 5-FU.
Métodos De Síntesis
The synthesis of 5-FU involves the reaction of fluorouracil with formaldehyde, followed by reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and has a melting point of 282-286°C.
Aplicaciones Científicas De Investigación
5-FU has been extensively studied for its anti-cancer properties. It works by inhibiting the synthesis of thymidine, a building block of DNA, which leads to the death of cancer cells. The drug has been shown to be effective in treating a variety of cancers, including breast, colon, rectal, stomach, and pancreatic cancer.
Propiedades
Número CAS |
1598-64-7 |
|---|---|
Nombre del producto |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
Fórmula molecular |
C5H5FN2O2 |
Peso molecular |
144.1 g/mol |
Nombre IUPAC |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
Clave InChI |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
SMILES canónico |
C1=C(NC(=O)NC1=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



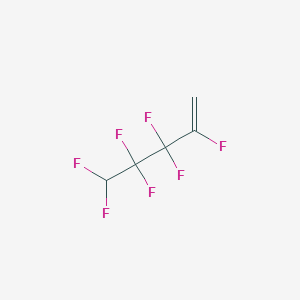
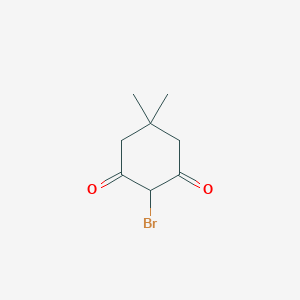
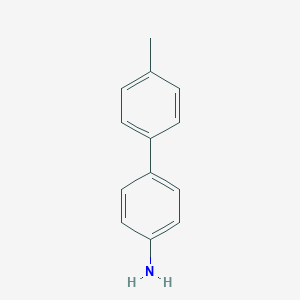
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
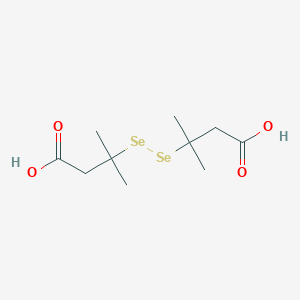
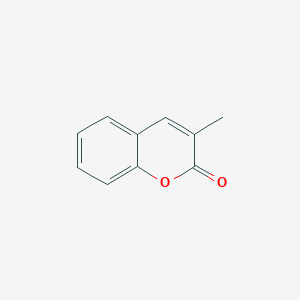
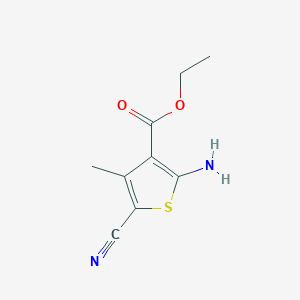
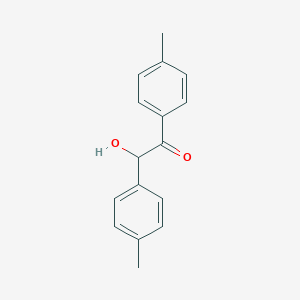
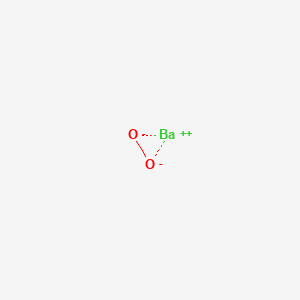
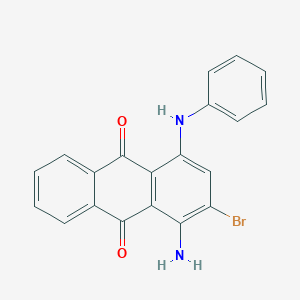
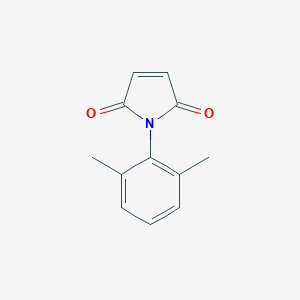
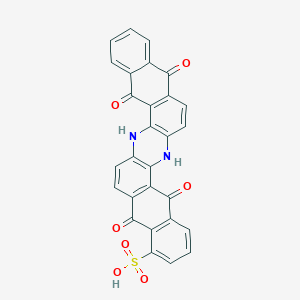
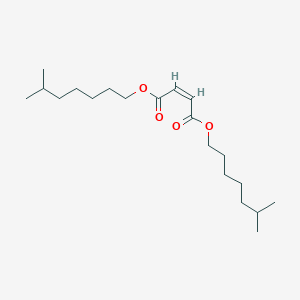
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)